molecular formula C19H17N3O2 B2729938 N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide CAS No. 1428047-28-2

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide

Cat. No.: B2729938
CAS No.: 1428047-28-2
M. Wt: 319.364
InChI Key: QXPRTKHGPKHNCR-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide is a synthetic organic compound. It is characterized by the presence of cyano groups, a benzamide moiety, and a phenoxy group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated benzamide with a phenol derivative.

    Addition of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The phenoxy and cyano groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) or phenol derivatives are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The cyano groups could play a role in binding interactions, while the benzamide and phenoxy groups might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylethyl)-4-(4-cyano-2-methylphenoxy)benzamide: can be compared to other benzamide derivatives or compounds with similar functional groups.

    Benzamide Derivatives: These often have varied biological activities and are used in different therapeutic areas.

    Phenoxy Compounds: Known for their applications in herbicides and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-(4-cyano-2-methylphenoxy)-N-(2-cyanopropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-10-14(11-20)4-9-17(13)24-16-7-5-15(6-8-16)18(23)22-19(2,3)12-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRTKHGPKHNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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